Regioisomeric Differentiation: 3-Nitrophenyl versus 4-Nitrophenyl Substitution at the Triazoloquinazoline 2-Position
CAS 443676-99-1 (meta-nitro) and CAS 443675-85-2 (para-nitro) are regioisomers differing only in the position of the nitro substituent on the 2-phenyl ring. Although identical in molecular formula (C₁₇H₁₀N₆O₂S, MW 362.4) and gross computed descriptors including XLogP3-AA (3.6) and topological polar surface area (138 Ų), they possess distinct InChIKeys (TXDGKNGTWFIAQB-UHFFFAOYSA-N vs. QFXWSDDBEPSYSF-UHFFFAOYSA-N), confirming they are non-identical chemical entities with different three-dimensional electrostatic potential surfaces [1][2]. In the broader triazoloquinazoline adenosine antagonist series, the regioisomeric placement of substituents on the 2-aryl ring has been shown to alter receptor subtype selectivity and binding affinity by over 10-fold; for example, shifting a chloro substituent from the 9- to the 8-position on the quinazoline ring changes human A₃ Ki from 14 nM to >1,000 nM [3]. This precedent establishes that the meta-nitro orientation in CAS 443676-99-1 cannot be assumed equipotent or equiselective to the para-nitro isomer.
| Evidence Dimension | Regioisomeric identity and computed molecular descriptors |
|---|---|
| Target Compound Data | InChIKey: TXDGKNGTWFIAQB-UHFFFAOYSA-N; XLogP3-AA: 3.6; TPSA: 138 Ų; HBA: 7; HBD: 0; RotB: 3 (3-nitrophenyl isomer) |
| Comparator Or Baseline | CAS 443675-85-2; InChIKey: QFXWSDDBEPSYSF-UHFFFAOYSA-N; XLogP3-AA: 3.6; TPSA: 138 Ų; HBA: 7; HBD: 0; RotB: 3 (4-nitrophenyl isomer) |
| Quantified Difference | Identical computed global descriptors; differentiated solely by InChIKey and 3D electrostatic distribution. Triazoloquinazoline class precedent: regioisomeric shift of a single substituent alters receptor affinity by ≥10-fold [3]. |
| Conditions | In silico computed properties (PubChem 2021.05.07 release); class SAR from human adenosine receptor binding assays |
Why This Matters
A procurement decision that treats the 3-nitro and 4-nitro isomers as interchangeable risks selecting a compound with substantially different target-binding properties, invalidating SAR hypotheses in lead optimization programs.
- [1] PubChem. 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile. Compound Summary, CID 3566759. View Source
- [2] PubChem. 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile. Compound Summary (InChIKey QFXWSDDBEPSYSF-UHFFFAOYSA-N). View Source
- [3] Kim, Y.C.; de Zwart, M.; Chang, L.; Moro, S.; von Frijtag Drabbe Künzel, J.K.; Melman, N.; IJzerman, A.P.; Jacobson, K.A. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A₂B and A₃ Receptor Subtypes. J. Med. Chem. 1998, 41 (15), 2835–2845. View Source
